Product packaging for Benzenesulfonyl chloride(Cat. No.:CAS No. 98-09-9)

Benzenesulfonyl chloride

Cat. No.: B043947
CAS No.: 98-09-9
M. Wt: 176.62 g/mol
InChI Key: CSKNSYBAZOQPLR-UHFFFAOYSA-N
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Description

Benzenesulfonyl chloride is a versatile and highly reactive organosulfur compound that serves as a fundamental building block in synthetic organic chemistry and biochemical research. Its primary research value lies in its role as an efficient sulfonylation agent, particularly for the introduction of the benzenesulfonyl moiety. A major application is in the synthesis of sulfonamides, a class of compounds with significant pharmacological importance, by reacting with primary and secondary amines. This reaction is pivotal in medicinal chemistry for creating compound libraries for drug discovery. Furthermore, it is extensively used as a protecting group for amines, especially in peptide synthesis, where it safeguards the amino functionality during complex coupling sequences. The reagent also finds utility in the preparation of sulfonate esters and as a reactant in the Hinsberg test for the distinction and separation of amines. Its mechanism of action involves nucleophilic acyl substitution, where the chloride atom is an excellent leaving group, making the sulfur center highly electrophilic and susceptible to attack by nucleophiles like nitrogen or oxygen. This reactivity profile makes this compound an indispensable tool for researchers developing new synthetic methodologies, exploring structure-activity relationships in drug candidates, and studying biochemical pathways involving amine functional groups. It is supplied for laboratory research applications only.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H5ClO2S B043947 Benzenesulfonyl chloride CAS No. 98-09-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

benzenesulfonyl chloride
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InChI

InChI=1S/C6H5ClO2S/c7-10(8,9)6-4-2-1-3-5-6/h1-5H
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InChI Key

CSKNSYBAZOQPLR-UHFFFAOYSA-N
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Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)Cl
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Molecular Formula

C6H5ClO2S
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DSSTOX Substance ID

DTXSID1026619
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Molecular Weight

176.62 g/mol
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Physical Description

Benzenesulfonyl chloride appears as a colorless to slightly yellow solid that melts at approximately 40 °F. Very irritating to skin, eyes and mucous membranes. May emit toxic fumes when heated to high temperatures. Used to make dyes and other chemicals., Liquid, Clear, oily liquid; [HSDB]
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Boiling Point

484.7 °F at 760 mmHg (USCG, 1999), 177 °C AT 100 MM HG; 120 °C AT 10 MM HG; DECOMP 251-252 °C AT 760 MM HG
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Flash Point

greater than 233.6 °F (USCG, 1999), Flash point > 233 °F
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Solubility

INSOL IN WATER; SOL IN ETHER, ALCOHOL
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Density

1.3842 at 59 °F (USCG, 1999) - Denser than water; will sink, SP GR: 1.3842 AT 15 °C/15 °C
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Vapor Pressure

0.06 [mmHg]
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Color/Form

COLORLESS, OILY LIQUID

CAS No.

98-09-9
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Melting Point

58.1 °F (USCG, 1999), 14.5 °C
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Synthetic Methodologies and Preparation Strategies of Benzenesulfonyl Chloride and Its Derivatives

Classical Synthetic Pathways for Benzenesulfonyl Chloride

The traditional methods for synthesizing this compound have been well-established for decades and are still in use. These pathways typically involve the use of strong acids and chlorinating agents.

Synthesis via Chlorosulfonic Acid Reactions

One of the most common industrial methods for preparing this compound is through the direct chlorosulfonation of benzene (B151609) using chlorosulfonic acid. atamanchemicals.comguidechem.com In this electrophilic aromatic substitution reaction, two equivalents of chlorosulfonic acid react with one equivalent of benzene. The first equivalent acts as the sulfonating agent, forming benzenesulfonic acid as an intermediate. The second equivalent then chlorinates the benzenesulfonic acid to yield the final product, this compound, along with sulfuric acid and hydrogen chloride as byproducts. wikipedia.orgstackexchange.com

The reaction is typically carried out by slowly adding benzene to an excess of chlorosulfonic acid while maintaining a controlled temperature, usually between 20 and 25°C, to manage the exothermic nature of the reaction. atamanchemicals.comorgsyn.org After the addition is complete, the mixture is stirred for a period to ensure the reaction goes to completion. The product is then isolated by pouring the reaction mixture onto crushed ice, followed by extraction with an organic solvent like carbon tetrachloride. orgsyn.org The organic layer is then washed and the product is purified by distillation under reduced pressure. guidechem.comorgsyn.org

A key consideration in this method is the potential formation of diphenylsulfone as a side product. wikipedia.org The order of addition, adding benzene to the acid, is crucial to minimize the formation of this impurity. orgsyn.org

Synthesis via Phosphorus Pentachloride on Benzenesulfonic Acid or its Salts

Another classical approach involves the reaction of benzenesulfonic acid or its salts, such as sodium benzenesulfonate (B1194179), with phosphorus pentachloride (PCl₅). ontosight.aiorgsyn.org In this method, the hydroxyl group of the sulfonic acid is replaced by a chlorine atom. chemical-product.com The reaction is typically performed by heating a mixture of finely divided phosphorus pentachloride and dried sodium benzenesulfonate. orgsyn.org An oil bath is used to maintain the reaction temperature between 170-180°C for several hours to ensure the reaction is complete. orgsyn.org A reflux condenser is often attached to the reaction flask. orgsyn.org

Synthesis via Phosphorus Oxychloride on Benzenesulfonic Acid Salts

This compound can also be prepared using phosphorus oxychloride (POCl₃) and salts of benzenesulfonic acid. atamanchemicals.comorgsyn.org This method is similar to the one using phosphorus pentachloride. The reaction involves heating a mixture of sodium benzenesulfonate and phosphorus oxychloride. orgsyn.org While effective, experiments have shown that using a larger excess of phosphorus oxychloride does not offer any significant advantage in terms of yield. orgsyn.org This method is a common route for the preparation of the Hinsberg reagent, which is this compound. byjus.com

Synthesis via Sulfuryl Chloride on Benzene with Lewis Acid Catalysis

The reaction of benzene with sulfuryl chloride (SO₂Cl₂) in the presence of a Lewis acid catalyst, such as anhydrous aluminum chloride, is another established method for synthesizing this compound. orgsyn.org This process involves an electrophilic aromatic substitution where the SO₂Cl⁺ electrophile is generated. stackexchange.com The reaction is typically conducted at low temperatures to control its exothermic nature and to minimize the formation of side products.

Advanced and Green Chemistry Approaches in this compound Synthesis

In recent years, there has been a growing emphasis on developing more efficient and environmentally friendly methods for chemical synthesis. This has led to the exploration of advanced and "green" approaches for the production of this compound and its derivatives.

Diazotization and Chlorosulfonation Methods for Substituted Benzenesulfonyl Chlorides

A versatile method for preparing a wide range of substituted benzenesulfonyl chlorides involves the diazotization of substituted anilines followed by a chlorosulfonation reaction. google.comorgsyn.org This route is particularly valuable for synthesizing arylsulfonyl chlorides with specific substitution patterns that are not easily accessible through direct electrophilic aromatic substitution. orgsyn.org

The process begins with the diazotization of a substituted aniline (B41778) using sodium nitrite (B80452) in an acidic medium at low temperatures (typically between -25°C and 30°C) to form a diazonium salt. google.com This intermediate is then reacted with a sulfur dioxide source, such as thionyl chloride aqueous liquor containing a catalyst, to yield the desired substituted this compound. google.com This method has been shown to produce yields in the range of 78% to 91%. google.com

Variations of this method have been developed to improve safety and efficiency. For instance, using a fluoboric acid diazonium salt intermediate can avoid the generation of large amounts of acidic wastewater with high salt content. google.com Another approach involves the use of Lewis acids, such as ferric chloride or zinc chloride, during the diazotization step to form stable intermediate diazonium salts, which are then reacted with thionyl chloride in the presence of a copper catalyst. google.com This diazotization route is often the method of choice due to the ready availability of substituted anilines and the straightforward experimental procedure. orgsyn.org

Reactant 1Reactant 2Catalyst/ConditionsProductYield (%)Reference
BenzeneChlorosulfonic Acid20-25°CThis compound- atamanchemicals.comorgsyn.org
Sodium benzenesulfonatePhosphorus pentachloride170-180°CThis compound- orgsyn.org
Sodium benzenesulfonatePhosphorus oxychlorideHeatingThis compound74-87 orgsyn.org
BenzeneSulfuryl chlorideAluminum chlorideThis compound- orgsyn.org
Substituted anilineSodium nitrite, Thionyl chlorideCatalystSubstituted this compound78-91 google.com
m-TrifluoromethylanilineSodium nitrite, Sulfur dioxideCuprous chloridem-Trifluoromethylthis compound72 orgsyn.org
p-NitroanilineSodium nitrite, Sulfur dioxideCuprous chloridep-Nitrothis compound68 orgsyn.org
m-NitroanilineSodium nitrite, Sulfur dioxideCuprous chloridem-Nitrothis compound86 orgsyn.org
p-ChloroanilineSodium nitrite, Sulfur dioxideCuprous chloridep-Chlorothis compound90 orgsyn.org
Control of Reaction Temperature and pH for Optimized Yield and Purity

Precise control of reaction temperature is critical for maximizing the yield and purity of this compound. In the synthesis from sodium benzenesulfonate and phosphorus pentachloride, maintaining the temperature between 170–180°C is essential, as lower temperatures result in diminished yields. orgsyn.org Similarly, when using phosphorus oxychloride, consistent heating is advised to ensure the reaction reaches completion. orgsyn.org

For the synthesis involving benzene and chlorosulfonic acid, temperature control is also paramount. One method specifies keeping the sulfonation reaction at or below 60°C. google.com Another approach for preparing m-trifluoromethylthis compound highlights the importance of maintaining the temperature between -10°C and -5°C during the addition of sodium nitrite to prevent the formation of by-products that would lower the yield. orgsyn.org The subsequent reaction with a sulfur dioxide solution should not exceed 30°C. orgsyn.org

Post-reaction workup also requires careful temperature management. To prevent hydrolysis of the product, which would form benzenesulfonic acid and promote decomposition during distillation, the crude this compound should be separated from the aqueous layer as quickly as possible. orgsyn.org Neutralization of the organic layer is another key step where pH is adjusted to a neutral state to remove acidic impurities. google.com

A patented method for producing high-purity this compound outlines a process involving sulfonation, a continuous reaction, acid pickling, washing, and rectification, achieving yields of 85% to 92%. google.com The acid pickling step, using an acid solution with a mass concentration of 50-60% at a temperature below 30°C for 20-40 minutes, is crucial for improving product quality. google.com

The following table summarizes the impact of temperature on the synthesis of this compound:

Synthesis MethodReactantsOptimal TemperatureImpact of Deviation
Phosphorus Pentachloride MethodSodium benzenesulfonate, PCl₅170–180°CLower temperature leads to lower yield. orgsyn.org
Phosphorus Oxychloride MethodSodium benzenesulfonate, POCl₃Consistent heatingIncomplete reaction. orgsyn.org
Chlorosulfonic Acid MethodBenzene, Chlorosulfonic Acid≤60°CNot specified. google.com
Diazotization Methodm-Trifluoromethylaniline-10°C to -5°C (diazotization); ≤30°C (reaction with SO₂)Higher temperatures form by-products, lowering yield. orgsyn.org
Minimization of Acid Wastewater Generation

Traditional methods for synthesizing this compound and its derivatives can generate significant amounts of acidic wastewater, posing environmental challenges and increasing production costs. google.com For instance, the diazotization of substituted anilines to produce the corresponding sulfonyl chlorides is known to produce a large volume of acidic wastewater. google.com

Several strategies have been developed to mitigate this issue. One approach involves the use of sulfuryl chloride as a chlorinating agent in a water-free environment, which avoids the generation of large amounts of industrial wastewater. patsnap.com Another method for producing alkylthis compound utilizes a pipeline reactor for a continuous sulfonation reaction, which, by avoiding the use of excess chlorosulfonic acid, reduces the production of sulfur waste acid. google.com

A process for preparing substituted benzenesulfonyl chlorides via a fluoboric acid diazonium salt intermediate is designed to avoid the large quantities of high-salt acid wastewater associated with conventional diazotization reactions. google.com Similarly, a method for producing 4,4'-oxo-bis-benzenesulfonyl chloride (OBSC) from basic chemical raw materials eliminates the discharge of acidic waters and waste gas, offering a more environmentally friendly process. google.com This method reports a yield of over 90%, a significant improvement over the 75% yield from traditional methods. google.com

Recyclable Reagent Development for this compound Analogs

The development of recyclable reagents represents a significant advancement in sustainable chemistry, aiming to reduce waste and the use of toxic or expensive materials. nih.gov

Synthesis of Magnetic Co/C Hybrid ROMP-derived this compound Reagents

A notable innovation in this area is the creation of a high-load, recyclable magnetic Co/C hybrid this compound reagent derived from ring-opening metathesis polymerization (ROMP). nih.govacs.org This hybrid material combines the magnetic properties of Co/C nanoparticles with a high-load functionalized polymer. nih.govacs.org

The synthesis begins with the creation of a norbornene-tagged (NB-tagged) this compound monomer. nih.govacs.org Concurrently, a magnetic linker is prepared through a copper(I)-catalyzed alkyne/azide cycloaddition reaction. nih.gov Surface-initiated ROMP is then used to graft the NB-tagged monomer onto the magnetic nanoparticles, resulting in the desired magnetic this compound reagent. nih.govacs.org This process has been successfully scaled to the gram level, yielding magnetic nanoparticles with a high load of 2.10–2.18 mmol/g. nih.govacs.org

Regeneration and Reusability of Magnetic Reagents

A key advantage of these magnetic reagents is their reusability. nih.gov After use in a reaction, the spent reagent, which is a magnetic benzenesulfonic acid, can be efficiently retrieved using a simple neodymium magnet. nih.govacs.orgresearchgate.net

Mechanistic Investigations of Benzenesulfonyl Chloride Reactivity

Solvolysis Reaction Mechanisms

The solvolysis of benzenesulfonyl chloride involves the displacement of the chloride ion by a solvent molecule. The precise mechanism of this nucleophilic substitution at the sulfur atom has been a topic of considerable debate, with evidence pointing towards a spectrum of behaviors depending on the specific reaction conditions. koreascience.krbeilstein-journals.org

The solvolysis of benzenesulfonyl chlorides is generally considered to proceed through a bimolecular nucleophilic substitution (SN2) mechanism. koreascience.krbeilstein-journals.orgbeilstein-journals.org This pathway involves a direct attack by a solvent molecule on the sulfur atom, leading to a trigonal bipyramidal transition state. koreascience.kr In this concerted process, the sulfur-oxygen bond forms concurrently with the cleavage of the sulfur-chlorine bond. koreascience.kr Evidence for the SN2 mechanism includes the high sensitivity of the reaction rate to the nucleophilicity of the solvent and the observation of large negative entropies of activation, which are consistent with a bimolecular process. koreascience.krbeilstein-journals.org

While the SN2 pathway is dominant, the possibility of a unimolecular (SN1) mechanism, involving the formation of a sulfonyl cation intermediate, has also been considered, particularly for substrates with electron-donating substituents or in highly ionizing solvents. beilstein-journals.orgbeilstein-journals.org However, the high heterolytic bond-dissociation energies of sulfonyl chlorides suggest that the formation of sulfonyl cations is generally unfavorable under typical solvolytic conditions. beilstein-journals.org Even in highly ionizing solvents like 97% trifluoroethanol (TFE), no definitive shift to an SN1 mechanism is typically observed for this compound. beilstein-journals.org Some studies have proposed dual reaction channels, where an SN2 pathway competes with another mechanism, which could be an SN1-like process or a general-base catalyzed SN2 reaction. nih.govscispace.com

The reactivity of this compound towards different nucleophiles further supports the SN2 mechanism. For instance, in a 50% acetone-water mixture, the hydroxide (B78521) ion is approximately 10^6 times more reactive than a water molecule, a selectivity ratio significantly larger than that observed for primary alkyl halides and consistent with an SN2 pathway. beilstein-journals.org

In aqueous mixed solvent systems, the rate of solvolysis of this compound generally increases with an increasing proportion of water. koreascience.krbeilstein-journals.org This trend is observed in various mixtures, including acetone-water, ethanol-water, and dioxane-water. koreascience.krbeilstein-journals.org The acceleration of the reaction rate in more aqueous media is attributed to the higher ionizing power of water, which helps to stabilize the developing negative charge on the leaving chloride ion in the transition state.

Studies in different binary solvent systems have shown that the solvolysis of this compound is sensitive to both the solvent's ionizing power and its nucleophilicity. koreascience.kr For example, in the solvolysis of 2,4-dimethoxythis compound, the rate constants increase as the amount of water in binary mixtures with ethanol, methanol (B129727), and acetone (B3395972) increases, supporting a bimolecular reaction mechanism. koreascience.kr In contrast, the introduction of methyl groups onto the aromatic ring can reduce the selectivity between water and hydroxide, suggesting a more complex interplay of steric and electronic effects. beilstein-journals.org

Hydrogen bonding between the solvent and the sulfonyl group is a significant factor in the solvolysis of this compound. ias.ac.in The oxygen atoms of the sulfonyl group can act as hydrogen bond acceptors, and this interaction can influence the reactivity of the substrate. ias.ac.in Infrared spectrometry studies have been used to investigate hydrogen bonding between sulfonyl compounds and proton donors like p-chlorophenol. ias.ac.in These studies indicate that the strength of the hydrogen bond correlates with the electronic effects of substituents on the aryl or alkyl group attached to the sulfonyl group. ias.ac.in

The rate of solvolysis has been shown to vary inversely with the strength of the hydrogen bond formed between the sulfonyl compound and a proton donor. ias.ac.in This suggests that stronger initial-state solvation through hydrogen bonding can decrease the reaction rate. The structure of the solvent network also plays a role. In alcohol-water mixtures, it has been proposed that the reaction can proceed through a cyclic transition state involving multiple solvent molecules. beilstein-journals.orgresearchgate.net This highlights the importance of the solvent's three-dimensional structure and its ability to participate in the reaction as both a nucleophile and a general base catalyst.

The extended Grunwald-Winstein equation is a powerful tool for elucidating solvolysis mechanisms by correlating the reaction rate constant (k) with the solvent's ionizing power (Y) and its nucleophilicity (N). The equation is given by:

log(k/k₀) = lN + mY

where k₀ is the rate constant in a reference solvent (typically 80% ethanol/20% water), 'l' is the sensitivity of the reaction to solvent nucleophilicity, and 'm' is the sensitivity to solvent ionizing power. beilstein-journals.orgniu.edu

For the solvolysis of this compound and its derivatives, the application of the extended Grunwald-Winstein equation consistently yields 'l' and 'm' values that support an SN2 mechanism. koreascience.krbeilstein-journals.orgmdpi.comkoreascience.kr For example, a study on 2,4-dimethoxythis compound yielded sensitivity values of l = 0.93 and m = 0.65. koreascience.kr These values, with a significant contribution from solvent nucleophilicity (l ≈ 1.0) and a moderate contribution from solvent ionizing power (m ≈ 0.5), are characteristic of a bimolecular pathway. koreascience.krresearchgate.net The ratio of l/m can also be indicative of the mechanism, with values greater than 1 often suggesting an SN2 or addition-elimination pathway. koreascience.kr For 2,4-dimethoxythis compound, the l/m ratio was 1.4, further supporting a bimolecular mechanism. koreascience.kr

The following table presents the Grunwald-Winstein parameters for the solvolysis of selected sulfonyl chlorides:

Table 1: Extended Grunwald-Winstein Parameters for Solvolysis of Selected Sulfonyl Chlorides
Compoundl valuem valueProposed MechanismReference
This compound1.260.65SN2 researchgate.net
p-Nitrothis compound1.540.69SN2 researchgate.net
2,4-Dimethoxythis compound0.930.65SN2 koreascience.kr
trans-β-Styrenesulfonyl chloride1.240.58SN2 mdpi.com

Kinetic isotope effects (KIEs) provide valuable mechanistic information by comparing the reaction rates of isotopically substituted molecules. In the solvolysis of this compound, solvent kinetic isotope effects (SKIEs), determined by comparing rates in H₂O versus D₂O or ROH versus ROD, are particularly informative.

For the hydrolysis of this compound, the SKIE (kH₂O/kD₂O) is typically in the range of 1.5 to 1.9. koreascience.krbeilstein-journals.orgcdnsciencepub.comcdnsciencepub.com For example, the hydrolysis of this compound has a kH₂O/kD₂O of 1.564 at 20°C. beilstein-journals.org These values are significantly larger than those observed for the hydrolysis of alkyl halides (typically 1.2-1.3) and are indicative of a greater degree of bond-making in the transition state, consistent with an SN2 mechanism. cdnsciencepub.comcdnsciencepub.comcdnsciencepub.com The magnitude of the SKIE can also suggest the involvement of general-base catalysis by a second solvent molecule, which facilitates the removal of a proton from the attacking nucleophile in the transition state. koreascience.kr

The SKIE has been shown to vary systematically with substituents on the benzene (B151609) ring. cdnsciencepub.comcdnsciencepub.com For 4-X-benzenesulfonyl chlorides, the kH₂O/kD₂O values show a linear correlation with Hammett σ values, in contrast to the lack of sensitivity to structural changes seen in displacements from saturated carbon atoms. cdnsciencepub.comcdnsciencepub.com This suggests that the degree of bond-making required to reach the transition state is influenced by the electronic nature of the substituent. cdnsciencepub.comcdnsciencepub.com

The following table summarizes kinetic solvent isotope effects for the solvolysis of various sulfonyl chlorides:

Table 2: Kinetic Solvent Isotope Effects (KSIE) for Solvolysis of Selected Sulfonyl Chlorides
CompoundKSIE (kH₂O/kD₂O)KSIE (kMeOH/kMeOD)Reference
This compound1.58 (at 10°C)1.79 mdpi.comcdnsciencepub.com
p-Methoxythis compound1.431.58 mdpi.comcdnsciencepub.com
p-Methylthis compound1.481.72 mdpi.comcdnsciencepub.com
p-Bromothis compound1.61- cdnsciencepub.com
p-Nitrothis compound1.702.31 mdpi.comcdnsciencepub.com
2,4-Dimethoxythis compound1.74 - 1.86- koreascience.kr
trans-β-Styrenesulfonyl chloride1.461.76 mdpi.com

Role of Substituent Effects on Reaction Rates and Mechanisms

The electronic properties of substituents on the benzene ring of this compound play a crucial role in determining the rate and mechanism of its reactions. Electron-withdrawing groups generally accelerate reactions by making the sulfur atom more electrophilic, while electron-donating groups have the opposite effect.

The Hammett equation, log(k/k₀) = σρ, is a valuable tool for quantifying the effect of meta- and para-substituents on the reactivity of aromatic compounds. wikipedia.org In this equation, k and k₀ are the rate constants for the substituted and unsubstituted reactants, respectively, σ is the substituent constant that depends on the specific substituent, and ρ (rho) is the reaction constant that indicates the sensitivity of the reaction to substituent effects. wikipedia.org

For reactions of this compound, a positive ρ value signifies that the reaction is accelerated by electron-withdrawing substituents, indicating the development of negative charge in the transition state. libretexts.org Conversely, a negative ρ value would suggest that electron-donating groups enhance the reaction rate.

Kinetic studies on the alkaline hydrolysis of substituted benzenesulfonyl chlorides in water have yielded a ρ-value of +1.564. rsc.org This positive value is consistent with a bimolecular (Sₙ2-type) mechanism where the formation of a negative charge occurs in the transition state as the nucleophile attacks the sulfur atom. rsc.org In contrast, the solvolysis rates in water result in a curved Hammett plot, suggesting a more complex mechanism or a change in the rate-determining step with different substituents. rsc.org

Studies of the solvolysis of substituted benzenesulfonyl chlorides in various aqueous organic solvents have also been conducted. In 50% water/50% acetone, ρ values of +0.82 for a p-methyl derivative and +0.71 for a m-nitro derivative were obtained. beilstein-journals.orgnih.gov Similarly, in 47.5% ethanol/52.5% water, the corresponding values were +0.22 and +0.38. beilstein-journals.orgnih.gov The small magnitude of these ρ values suggests a transition state with a significant balance between bond formation and bond breaking. beilstein-journals.org In another study in 30% dioxane/70% water, ρ values of +0.35 for a p-methyl derivative and +0.37 for a p-nitro derivative were reported. nih.govbeilstein-journals.org

The reaction of substituted benzenesulfonyl chlorides with substituted anilines in methanol also demonstrates the utility of the Hammett equation. rsc.orgrsc.org The ρ value for this reaction varies depending on the substituent on the aniline (B41778). For instance, the ρ value changes from 0.44 for m-nitroaniline to 1.14 for 3,4-dimethylaniline. rsc.orgrsc.org This variation indicates that electron-withdrawing substituents in the aniline lead to increased bond-breaking relative to bond formation in the transition state. rsc.orgrsc.org

Table 1: Hammett ρ-values for Reactions of Substituted Benzenesulfonyl Chlorides

Reaction Solvent ρ-value Reference
Alkaline Hydrolysis Water +1.564 rsc.org
Solvolysis (p-methyl derivative) 50% Water/50% Acetone +0.82 beilstein-journals.orgnih.gov
Solvolysis (m-nitro derivative) 50% Water/50% Acetone +0.71 beilstein-journals.orgnih.gov
Solvolysis (p-methyl derivative) 47.5% Ethanol/52.5% Water +0.22 beilstein-journals.orgnih.gov
Solvolysis (m-nitro derivative) 47.5% Ethanol/52.5% Water +0.38 beilstein-journals.orgnih.gov
Solvolysis (p-methyl derivative) 30% Dioxane/70% Water +0.35 nih.govbeilstein-journals.org
Solvolysis (p-nitro derivative) 30% Dioxane/70% Water +0.37 nih.govbeilstein-journals.org
Reaction with m-nitroaniline Methanol 0.44 rsc.orgrsc.org
Reaction with 3,4-dimethylaniline Methanol 1.14 rsc.orgrsc.org

The Brønsted catalysis equation relates the rate of a reaction to the acidity or basicity of the catalyst. For nucleophilic reactions, a Brønsted-type plot correlates the logarithm of the rate constant (log k) with the pKa of the conjugate acid of the nucleophile. The slope of this plot, known as the Brønsted coefficient (β or βnuc), provides insight into the degree of bond formation in the transition state.

For the reaction of this compound with primary amines and pyridines, the Brønsted slope is sensitive to the solvent composition. rsc.org In 45% dioxane-water, the β value for the reaction with primary amines is 0.53, while for pyridines in the same solvent mixture, the slopes are 0.43 and 0.79 at 0 °C. rsc.orgresearchgate.net These changes are often interpreted in terms of varying degrees of bond formation in the transition state. rsc.orgresearchgate.net

In the reaction of substituted benzenesulfonyl chlorides with substituted anilines in methanol, the Brønsted slopes (β) provide a measure of the sensitivity of the reaction to the basicity of the aniline. rsc.org The β value depends on the electronic nature of the substituents on the this compound, varying from 0.65 for p-methoxythis compound to 0.96 for m-nitrothis compound. rsc.orgrsc.org This indicates that electron-withdrawing substituents on the sulfonyl chloride lead to increased bond formation in the transition state. rsc.orgrsc.org

A study on the reaction of N-benzoylethane-1,2-sultam with various oxyanions in water revealed a Brønsted plot with two distinct correlations, having βnuc values of 0.52 for weak bases and 0.65 for strong bases. psu.edu The reaction of 2,4-dinitrophenyl benzenesulfonate (B1194179) with pyridines shows a linear Brønsted-type plot with a βnuc of 0.62. cdnsciencepub.com

Table 2: Brønsted Coefficients (β) for Reactions of this compound and Related Compounds

Reactants Solvent β (βnuc) Reference
This compound + Primary amines 45% Dioxane-Water 0.53 rsc.orgresearchgate.net
This compound + Pyridines 45% Dioxane-Water 0.43 and 0.79 rsc.orgresearchgate.net
p-Methoxythis compound + Anilines Methanol 0.65 rsc.orgrsc.org
m-Nitrothis compound + Anilines Methanol 0.96 rsc.orgrsc.org
N-Benzoylethane-1,2-sultam + Weak oxyanions Water 0.52 psu.edu
N-Benzoylethane-1,2-sultam + Strong oxyanions Water 0.65 psu.edu
2,4-Dinitrophenyl benzenesulfonate + Pyridines Aqueous DMSO 0.62 cdnsciencepub.com

Catalysis in Solvolysis Reactions

The solvolysis of this compound can be significantly influenced by the presence of catalysts, which can be either anionic nucleophiles or the solvent molecules themselves acting as general bases.

The rate of solvolysis of this compound can be considerably increased by the addition of strong anionic nucleophiles. beilstein-journals.org For instance, in a 50% acetone/50% water mixture at 0.5 °C, the hydroxide ion is approximately 10⁶ times more reactive towards this compound than a water molecule. beilstein-journals.org The m-nitro derivative of benzenesulfonyl fluoride (B91410) in 20% dioxane is subject to strong nucleophilic catalysis by the acetate (B1210297) ion. beilstein-journals.org The hydrolysis of arenesulfonyl chlorides in water and binary aqueous solvents is proposed to proceed via two pathways of an SAN mechanism, one of which involves an anionic intermediate, HO⁻SO₂(Cl)Ar(H₂O)n. researchgate.net The contribution of this pathway increases with the electron-withdrawing strength of the substituent, reaching a maximum for 4-nitrothis compound. researchgate.net

In solvolysis reactions, a second solvent molecule can act as a general base, assisting in the removal of a proton from the attacking solvent molecule in the transition state. This type of catalysis is often invoked to explain kinetic data, particularly kinetic solvent isotope effects (KSIE). For the solvolysis of 2,4-dimethoxythis compound, the KSIE values of 1.74 to 1.86 are consistent with an Sₙ2 mechanism possibly assisted by general-base catalysis. koreascience.kr Similarly, for the solvolysis of 3,4-dimethoxythis compound, a KSIE of 1.45 in methanol suggests a reaction channel that is favored in less polar media and is likely general-base catalyzed. scispace.com The hydrolysis of this compound itself has a KSIE of 1.564, which was interpreted as indicating more bond breaking in the transition state compared to alkyl chlorides. nih.govbeilstein-journals.org

Sulfonyl Transfer Reactions

General Principles of Sulfonyl Transfer

Sulfonyl transfer reactions involve the transfer of a sulfonyl group (R-SO₂) from a donor molecule, such as a sulfonyl chloride, to a nucleophile. thieme-connect.com These reactions are fundamental in organic synthesis, notably in the formation of sulfonamides and sulfonate esters. byjus.comwikipedia.org The reaction of this compound with amines or alcohols is a classic example of a sulfonyl transfer. byjus.com

The mechanism of sulfonyl transfer can be either concerted or stepwise. acs.org In a concerted mechanism, bond formation with the nucleophile and bond cleavage with the leaving group occur simultaneously. acs.org A stepwise mechanism involves the formation of a transient, pentacoordinate sulfur intermediate. iupac.orgacs.org The nature of the reactants and the reaction conditions can influence which pathway is favored. For many sulfonyl chlorides, including this compound, evidence points towards a concerted, SN2-like mechanism for nucleophilic substitution. mdpi.comcdnsciencepub.com

An interesting aspect of sulfonyl transfer reactions is the "reactivity-selectivity principle." acs.org In contrast to many acyl transfer reactions where increased reactivity leads to decreased selectivity, sulfonyl transfer reactions often show an inverse relationship: the most reactive sulfonylating agents can also be the most selective. acs.org

Comparative Studies with Other Sulfonyl Halides

Comparative studies of this compound with other sulfonyl halides, such as its substituted derivatives and other alkyl or aryl sulfonyl halides, provide valuable insights into reaction mechanisms. mdpi.comcdnsciencepub.commdpi.com The solvolysis rates of various arenesulfonyl chlorides have been analyzed using the Grunwald-Winstein equation, which relates the rate of solvolysis to the ionizing power and nucleophilicity of the solvent. mdpi.com These studies show that the sensitivity to solvent nucleophilicity (l) and solvent ionizing power (m) are characteristic for sulfonyl chlorides undergoing nucleophilic attack by the solvent. mdpi.com For this compound, the l value is typically around 1.26, and the m value is around 0.58. mdpi.com

Kinetic solvent isotope effect (k.s.i.e.) studies, comparing reaction rates in H₂O and D₂O, have also been instrumental. The k.s.i.e. for the hydrolysis of this compound is approximately 1.58, which is higher than for the hydrolysis of alkyl halides. cdnsciencepub.com This larger value is interpreted as evidence for a greater degree of bond formation and nucleophilic participation by water in the transition state. cdnsciencepub.com Furthermore, the k.s.i.e. for para-substituted benzenesulfonyl chlorides varies systematically with the electronic nature of the substituent, a behavior not observed in the solvolysis of alkyl halides. cdnsciencepub.com For example, the k.s.i.e. increases from 1.58 for the p-methoxy derivative to 2.31 for the p-nitro derivative, correlating with the Hammett substituent constants. cdnsciencepub.commdpi.com This demonstrates that the structure of the transition state in these sulfonyl transfer reactions is sensitive to electronic perturbations in the aryl ring. cdnsciencepub.com

Applications in Organic Synthesis and Functional Material Chemistry

Synthesis of Sulfonate Esters

Benzenesulfonyl chloride is also a key reagent for the synthesis of sulfonate esters through its reaction with alcohols amebaownd.comwikipedia.org. This process, known as sulfonylation, converts the hydroxyl group of an alcohol into a benzenesulfonate (B1194179) group.

The reaction proceeds via the nucleophilic attack of the alcohol's oxygen atom on the electrophilic sulfur atom of this compound, displacing the chloride ion. This transformation is significant because the resulting sulfonate group is an excellent leaving group in nucleophilic substitution and elimination reactions, often superior to halides. This property makes sulfonate esters valuable intermediates in a wide array of organic transformations amebaownd.com. The esterification is typically performed in the presence of a non-nucleophilic base, such as pyridine, to neutralize the hydrochloric acid byproduct.

Derivatization Reagent in Analytical Chemistry

In analytical chemistry, derivatization is a technique used to convert a compound into a product of similar but more easily detectable structure. This compound is employed as a derivatization reagent to enhance the detection and separation of certain analytes, particularly amines, in chromatographic methods like Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC) sigmaaldrich.comsigmaaldrich.com.

For GC-MS analysis, derivatization is often necessary for polar and non-volatile compounds like amines to increase their volatility and thermal stability. This compound reacts with primary and secondary amines to form sulfonamide derivatives that are less polar and more volatile, making them suitable for GC analysis sigmaaldrich.comsigmaaldrich.com. This technique has been successfully used for the determination of various amines in complex matrices such as wastewater at sub-parts-per-billion (ppb) levels sigmaaldrich.comsigmaaldrich.com. The resulting sulfonamides often produce characteristic mass spectra, which aids in their identification and quantification.

In HPLC, derivatization is used to improve the chromatographic properties of analytes and to enhance their detectability, especially for compounds that lack a strong chromophore for UV detection or a fluorophore for fluorescence detection scienceopen.comresearchgate.net. While other reagents like dansyl chloride and benzoyl chloride are also commonly used for derivatizing amines for HPLC analysis scienceopen.comnih.govrsc.orgnih.gov, this compound offers a reliable alternative. The reaction with amines introduces the benzene (B151609) ring, which acts as a chromophore, allowing for detection by UV-Vis detectors. This pre-column derivatization enhances the sensitivity and selectivity of the HPLC method for the analysis of amines in various samples researchgate.net.

Role in Advanced Organic Transformations

This compound is a versatile reagent that participates in a wide array of advanced organic transformations beyond simple sulfonamide and ester formation.

Chlorosulfonylation, Sulfonylation, Sulfenylation, Arylation, and Fluoroalkylation

This compound is a key reagent for introducing sulfonyl and related functional groups into organic molecules through various distinct chemical reactions.

Chlorosulfonylation: This reaction involves the addition of the benzenesulfonyl group and a chlorine atom across a double or triple bond. For instance, this compound reacts with alkenes and alkynes in the presence of a copper(II)-quinoline complex under visible light to produce vicinal chloro-sulfones.

Sulfonylation: This is the most characteristic reaction of this compound, where it reacts with nucleophiles to introduce the benzenesulfonyl group (PhSO₂-). With amines, it forms N-substituted sulfonamides, and with alcohols, it yields sulfonate esters. chemistrylearner.comsci-hub.se These reactions are fundamental in the synthesis of pharmaceuticals and other specialty chemicals. msu.edu

Sulfenylation: Under specific reaction conditions, this compound can act as a sulfenylating agent. An example is the C-3 sulfenylation of N-sulfonyl protected 7-azaindoles, where it is used to introduce a thioether linkage. This transformation proceeds in the presence of tetrabutylammonium (B224687) iodide (TBAI), which serves as both a promoter and a desulfonylation reagent.

Arylation: In more recent synthetic advancements, benzenesulfonyl chlorides have been utilized as arylating agents in metal-catalyzed C-H bond activation reactions. This allows for the formation of new carbon-carbon bonds by coupling the phenyl group of the sulfonyl chloride with a C-H bond of another molecule.

Fluoroalkylation: It is important to note that while this compound itself is not used for fluoroalkylation, related perfluoroalkanesulfonyl chlorides are employed for the introduction of perfluoroalkyl groups into alkenes.

The following table summarizes these key transformations.

TransformationReactant TypeKey Reagents/ConditionsProduct Type
ChlorosulfonylationAlkenes, AlkynesThis compound, Cu(II)-quinoline complex, visible lightVicinal chloro-sulfones
SulfonylationAmines, AlcoholsThis compound, BaseSulfonamides, Sulfonate esters
SulfenylationN-sulfonyl protected 7-azaindolesThis compound, TBAIC-3 sulfenylated azaindoles
ArylationCompounds with C-H bondsThis compound, Metal catalystAryl-substituted compounds

Coupling Reactions with Arenesulfonyl Hydrazides and Tert-Amines

This compound engages in specialized coupling reactions that enable the formation of unique chemical bonds.

Arenesulfonyl Hydrazides: Research has demonstrated a metal-free, oxidant-free, and halogen-free anodic oxidation method for the coupling of arenesulfonyl hydrazides with arenesulfonyl chlorides, including this compound. This electrosynthesis approach provides a green and efficient route to form S-N bonds.

Tert-Amines: The reaction of this compound with amines is the basis for the Hinsberg test, which distinguishes between primary, secondary, and tertiary amines. chemistrylearner.com Classically, tertiary amines are considered unreactive because they lack a proton on the nitrogen atom to be removed after the initial addition, preventing the formation of a stable, neutral sulfonamide. chemistrylearner.com However, this view is not absolute. Under certain conditions, tertiary amines can react with this compound. Instead of forming a stable sulfonamide, they can promote the hydrolysis of the sulfonyl chloride to produce a water-soluble sulfonate salt. Furthermore, advanced methods involving anodic oxidation have achieved C-N bond activation, enabling the coupling of tert-amines with arenesulfonyl chlorides.

Reactions with Unsaturated Compounds (Alkenes, Alkynes, Aromatic Systems, Carbonyl Compounds)

The electrophilic nature of the sulfur atom in this compound allows it to react with a variety of unsaturated systems.

Alkenes and Alkynes: As mentioned in the chlorosulfonylation section, this compound can add across carbon-carbon double and triple bonds, typically catalyzed by transition metals.

Aromatic Systems: this compound can act as an electrophile in Friedel-Crafts type reactions to sulfonylate aromatic rings, forming diaryl sulfones. The synthesis of this compound itself is achieved through the chlorosulfonation of benzene, an electrophilic aromatic substitution reaction. chemistrylearner.com

Carbonyl Compounds: While direct reactions with simple carbonyls are not prevalent, this compound reacts with nucleophilic species derived from carbonyl compounds. A key example is its reaction with enolates. Enolates, formed by the deprotonation of the α-carbon of a carbonyl compound, are potent carbon nucleophiles. They can attack the electrophilic sulfur of this compound to form β-ketosulfones. Additionally, specific reactions with organometallic reagents derived from carbonyl-containing precursors are known; for example, it reacts with the Grignard reagent formed from N-unsubstituted indoles to produce oxindoles. researchgate.netmsu.edu

Application in Polymer Chemistry

This compound plays a significant role in polymer chemistry, where it is used both to build and to control the structure of polymers.

Coupling Agent for Sulfonated Polymers: It acts as a coupling agent in the synthesis of sulfonated polymers. msu.edu These polymers, which contain sulfonate functional groups, are crucial materials for applications such as ion-exchange membranes used in water purification and fuel cells. msu.edu

Chain Transfer Agent: In radical polymerization, this compound can function as a chain transfer agent. Chain transfer is a reaction that halts the growth of one polymer chain and initiates the growth of another. By adding a controlled amount of a chain transfer agent like this compound to a polymerization reaction (e.g., of styrene), the average molecular weight of the resulting polymer can be effectively controlled. Studies have determined the chain-transfer constants for benzenesulfonyl chlorides in styrene (B11656) polymerization, showing them to be effective modifiers. In some cases, polymerizable versions like p-vinyl benzene sulfonyl chloride can be used to create branched polymers.

Coupling Agent in Sulfonated Polymer Preparation

In polymer chemistry, this compound functions as an effective coupling agent for the preparation of sulfonated polymers. chemimpex.com These polymers are essential for various advanced applications due to the properties imparted by the sulfonyl group. The use of this compound allows for the introduction of sulfonate moieties into a polymer backbone, which can significantly alter the material's physical and chemical characteristics, such as ion-exchange capacity and hydrophilicity.

Development of Ion Exchange Membranes and Fuel Cell Materials

The sulfonated polymers created using this compound as a coupling agent are fundamental to the development of ion exchange membranes. chemimpex.comcaplinq.com These membranes are critical components in technologies like fuel cells and water purification systems. caplinq.com

Proton Exchange Membranes (PEMs), often used in fuel cells, rely on materials that facilitate the transport of ions. rsc.orgtaylorfrancis.com Sulfonated polymers, such as sulfonated polyphenylenes, are leading candidates for these applications. rsc.org The sulfonyl groups introduced into the polymer structure provide the necessary ionic conductivity. rsc.org These membranes act as a separator between hydrogen and oxygen while permitting the passage of ions, a critical function in the energy conversion process within a fuel cell. caplinq.com

TechnologyRole of Sulfonated PolymersContribution of this compound
Fuel Cells Serve as the Proton Exchange Membrane (PEM), enabling ion transport. caplinq.comrsc.orgActs as a coupling agent to introduce sulfonate groups into the polymer backbone. chemimpex.com
Ion Exchange Forms the selective barrier that filters ions. caplinq.comFacilitates the synthesis of the core sulfonated polymer material. chemimpex.com

Role in Pharmaceutical and Agrochemical Synthesis

This compound is a pivotal intermediate in the synthesis of a multitude of compounds for the pharmaceutical and agrochemical industries. chemimpex.comemcochemicals.com Its ability to introduce the benzenesulfonyl group into molecules is key to the production of various bioactive compounds. chemimpex.com The demand for this chemical is significantly driven by growth in these sectors. datainsightsmarket.com

Intermediate in Active Pharmaceutical Ingredient (API) Production

This compound is a key building block in the synthesis of Active Pharmaceutical Ingredients (APIs). chemimpex.comdatainsightsmarket.com APIs are the primary components in drugs responsible for producing the desired therapeutic effect. pharmaceutical-technology.com The introduction of a sulfonyl group via this compound can enhance the biological activity of drug candidates. chemimpex.com It is frequently used in the complex manufacturing processes that transform basic chemical compounds into the final API. pharmanoble.comevonik.com The quality of intermediates like this compound is critical to the efficacy and safety of the final pharmaceutical product. pharmanoble.com

Synthesis of Agrochemical Intermediates

In the agrochemical sector, this compound is used to synthesize intermediates for products like pesticides and herbicides. chemimpex.comemcochemicals.com These products are essential for agricultural productivity. chemimpex.com For example, it is used in the synthesis of the intermediate thiobenzene sulfonic acid sodium salt, which is a component of the insecticide bensultap. google.com The versatility of this compound allows for the creation of a diverse range of agrochemical compounds. emcochemicals.com

Precursors in New Pharmaceutical Development

As a versatile reagent, this compound is invaluable to chemists developing new pharmaceuticals. chemimpex.com It is used to synthesize sulfonamides, a class of compounds with significant antibacterial properties. amebaownd.comemcochemicals.com The carbon-sulfur bond is a common structural motif that plays a fundamental role in the bioactivity of many pharmaceuticals. acs.org this compound provides a reliable method for creating these bonds, allowing for the late-stage diversification of complex molecules and the development of new drug candidates. acs.org

Synthesis of Thiol from Sulfonyl Chloride

While this compound is used to create many sulfur-containing compounds, the conversion of sulfonyl chlorides to thiols is also a significant reaction in organic synthesis. This transformation allows sulfonyl chlorides to act as surrogates for thiols. acs.org A method exists to synthesize thioethers and thioesters directly from sulfonyl chlorides through a process of phosphine-mediated deoxygenation. acs.org In this one-pot synthesis, a transient intermediate is formed which can be trapped by alcohols or carboxylic acids to form the desired carbon-sulfur bond. acs.org This method is operationally simple and works with a wide range of functional groups. acs.org

Conversely, an environmentally friendly, metal-free method has been developed to synthesize sulfonyl chlorides from thiols using ammonium (B1175870) nitrate (B79036) and an aqueous solution of HCl or HBr, with oxygen as the terminal oxidant. rsc.org Another efficient method for this conversion involves using hydrogen peroxide and zirconium tetrachloride. organic-chemistry.orgthieme-connect.com

Starting Material Product Key Reagents/Process Significance
Sulfonyl ChlorideThioether / ThioesterPhosphine-mediated deoxygenation acs.orgActs as a thiol surrogate for C-S bond formation in pharmaceuticals. acs.org
ThiolSulfonyl ChlorideAmmonium nitrate, HCl/HBr, Oxygen rsc.orgEnvironmentally benign, metal-free synthesis. rsc.org
Thiol / DisulfideSulfonyl ChlorideHydrogen Peroxide, Zirconium tetrachloride organic-chemistry.orgthieme-connect.comFast, efficient, high-yield oxidative chlorination. organic-chemistry.orgthieme-connect.com

Computational and Theoretical Studies

Quantum Chemical Calculations

Quantum chemical calculations have been instrumental in elucidating the intricate details of the chemical behavior of benzenesulfonyl chloride, particularly its hydrolysis and electronic characteristics.

The hydrolysis of this compound has been a subject of detailed theoretical investigation to understand its reaction mechanism. The potential energy surface (PES) for the hydrolysis process, particularly in the presence of water molecules, has been calculated to map out the energy changes as the reaction progresses from reactants to products.

Studies using semi-empirical methods, such as PM3, in a supermolecular approximation have shown that the hydrolysis of this compound in the presence of one to three additional water molecules is a two-step exothermic process. researchgate.net This process involves the formation of a relatively unstable five-coordinate intermediate. researchgate.net The reaction begins with the nucleophilic attack of a water molecule on the sulfur atom of the sulfonyl group, leading to the formation of this intermediate. The subsequent step involves the departure of the chloride ion and the formation of benzenesulfonic acid.

The presence of water molecules, forming aqueous clusters around this compound, significantly influences the thermodynamics and kinetics of its hydrolysis. Quantum chemical calculations have been employed to determine the structural and thermodynamic parameters of the intermediate and transition states for the reaction within clusters of varying sizes and structures. researchgate.net

As the number of water molecules in the cluster increases, the activation parameters for the hydrolysis are affected. The inclusion of explicit water molecules in the calculations provides a more realistic model of the reaction in an aqueous environment compared to gas-phase calculations. These water molecules can stabilize the charged transition states and intermediates through hydrogen bonding, thereby lowering the activation energy and affecting the entropy of activation.

One study calculated the activation parameters and effective rate constants for the hydrolysis of this compound in the gas phase and in water clusters of different sizes at 298 K. The results demonstrate that the presence of water molecules generally lowers the activation enthalpy and makes the activation entropy less negative, leading to an increase in the calculated effective rate constant. researchgate.net

Activation Parameters and Effective Rate Constants of this compound Hydrolysis (298 K) researchgate.net
MediumΔH (kJ mol-1)ΔS (J mol-1 K-1)keff (l mol-1 s-1)
Gas phase (no hydration)77.3-163.65.10 x 10-10
Cluster I (1 additional H2O)61.2-83.85.0 x 10-3
Cluster II (2 additional H2O)55.9-94.01.2 x 10-2
Cluster III (3 additional H2O)42.0-96.42.51
Water (experimental)68.6 - 71.5-0.8 - 1.93.3 - 6.4 x 10-5

Density Functional Theory (DFT) has become a widely used method for studying the electronic structure and reactivity of molecules like this compound. DFT calculations provide a good balance between accuracy and computational cost, making them suitable for investigating various chemical phenomena.

DFT studies on arenesulfonyl chlorides, including this compound, have been employed to investigate reaction mechanisms, such as nucleophilic substitution reactions. researchgate.net These studies can help distinguish between different possible pathways, for instance, a concerted SN2-type mechanism versus a stepwise addition-elimination mechanism. For example, DFT calculations have provided evidence for the SN2-S mechanism with a single transition state in the chloride-chloride exchange reaction in arenesulfonyl chlorides. researchgate.net

Natural Bond Orbital (NBO) analysis is a computational technique used to study the bonding and electronic structure of molecules in detail. uni-muenchen.dewikipedia.org It transforms the complex, delocalized molecular orbitals into localized orbitals that correspond to the familiar concepts of chemical bonds, lone pairs, and core orbitals. uni-muenchen.dewikipedia.org This allows for a quantitative analysis of electron density distribution, atomic charges, and orbital interactions.

In the context of this compound, NBO analysis can provide insights into the nature of the bonds within the molecule, such as the polarity of the S-Cl, S=O, and S-C bonds. It can also reveal important orbital interactions, such as the delocalization of electron density from the lone pairs of the oxygen and chlorine atoms into antibonding orbitals of adjacent bonds. These interactions, often referred to as hyperconjugation, can have a significant impact on the molecule's stability and reactivity. For instance, a study on para-substituted N-methyl-N-nitrosobenzenesulfonamide, a derivative of this compound, utilized NBO analysis to confirm the presence of an intramolecular hydrogen bond and to understand the electronic factors influencing bond lengths. epa.gov

Nonlinear optical (NLO) materials are of great interest for their potential applications in photonics and optoelectronics. Computational methods, including DFT, are often used to predict the NLO properties of molecules. While specific NLO studies on this compound are not extensively documented in readily available literature, research on related compounds, such as guanidinium (B1211019) benzenesulfonate (B1194179), indicates that the benzenesulfonate moiety can be a component of NLO-active materials. researchgate.net

NLO analysis of a molecule like this compound would involve calculating properties such as the dipole moment (μ), polarizability (α), and first hyperpolarizability (β). These parameters quantify the molecule's response to an applied electric field. A large hyperpolarizability value is indicative of significant NLO activity. For a molecule to have a non-zero β, it must lack a center of inversion. The presence of electron-donating and electron-accepting groups connected by a π-conjugated system often leads to enhanced NLO properties. In this compound, the sulfonyl chloride group is electron-withdrawing, which could be a basis for designing related NLO materials.

Molecular Electrostatic Potential (MEP) mapping is a computational tool used to visualize the charge distribution of a molecule and to predict its reactivity towards electrophilic and nucleophilic attack. libretexts.org The MEP map displays the electrostatic potential on the surface of the molecule, typically represented by a color scale where red indicates regions of negative potential (electron-rich) and blue indicates regions of positive potential (electron-poor). researchgate.net

For this compound, an MEP map would highlight the electrophilic and nucleophilic sites. The regions around the electronegative oxygen and chlorine atoms are expected to have a negative potential (red), making them susceptible to attack by electrophiles. Conversely, the area around the sulfur atom is expected to have a positive potential (blue) due to the strong electron-withdrawing effect of the attached oxygen and chlorine atoms. This positive potential indicates that the sulfur atom is the primary site for nucleophilic attack, which is consistent with the known reactivity of this compound in reactions such as hydrolysis and reactions with amines. wikipedia.org The benzene (B151609) ring would also show regions of negative potential above and below the plane of the ring, characteristic of the π-electron system. ucsb.edu

Computational Chemistry Data for Substituted Benzenesulfonyl Chlorides (e.g., TPSA, LogP, H-Acceptors/Donors, Rotatable Bonds)

Computational methods are widely employed to predict the pharmacokinetic properties and drug-likeness of novel compounds derived from this compound. These in silico studies calculate molecular descriptors such as the logarithm of the octanol-water partition coefficient (LogP), topological polar surface area (TPSA), and the number of hydrogen bond acceptors (HBA) and donors (HBD), which are foundational to frameworks like Lipinski's Rule of Five. icm.edu.pl For a compound to be considered a good candidate for an orally bioavailable drug, it should generally meet specific criteria, including having a LogP value less than 5, fewer than 10 HBA, and fewer than 5 HBD. icm.edu.plnih.gov

For instance, in silico ADME (Absorption, Distribution, Metabolism, and Excretion) predictions for a series of 2-(4-(methylsulfonyl) phenyl) benzimidazole (B57391) derivatives, which contain the benzenesulfonyl core structure, showed that most compounds adhere to Lipinski's rule. nih.gov Their calculated LogP values ranged from 3.24 to 4.64, with HBD counts of 1 and HBA counts of 5 to 6. nih.gov Good oral bioavailability is generally predicted for compounds that possess a TPSA of less than 140 Ų and have 10 or fewer rotatable bonds. nih.gov The analysis of such derivatives provides insight into their potential as therapeutic agents, with ADMET analysis of some benzenesulfonamide (B165840) derivatives indicating good absorption and medium blood-brain barrier penetration. nih.gov

The following table presents representative computational data for various substituted compounds containing the benzenesulfonyl moiety, illustrating the parameters used to assess their drug-like properties.

Molecular Modeling and Docking Studies

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (the ligand) when bound to a second (the receptor, typically a protein) to form a stable complex. semanticscholar.org This method is instrumental in rational drug design for understanding ligand-receptor interactions and estimating the binding affinity of novel compounds derived from this compound. semanticscholar.org

Derivatives of this compound, particularly sulfonamides, are known to interact with a variety of enzymes, and molecular docking has been crucial in elucidating these interactions at a molecular level. A primary target for sulfonamides is the metalloenzyme family of carbonic anhydrases (CAs). mdpi.com Docking simulations of benzenesulfonamide derivatives into the active sites of CA II and CA IX have revealed efficient binding affinity. mdpi.com The binding is characterized by the formation of metal coordination between the sulfonamide group and the essential zinc ion in the active site, as well as hydrogen bonding with key residues such as Thr199. mdpi.comrcsb.org

Docking studies have also been performed on other enzymatic targets. For example, novel sulfonamide derivatives synthesized from 4-methylthis compound were docked against the bacterial enzyme dihydropteroate (B1496061) synthase (DHPS). nih.govnih.gov These studies help to rationalize the antibacterial activity of the compounds by showing interactions, including hydrogen bonds and ionic interactions, with key residues within the enzyme's binding pocket. nih.gov Similarly, docking simulations of sulfonamide derivatives with penicillin-binding protein 2X (PBP-2X) have identified favorable hydrogen bond interactions with amino acids in the active site, suggesting a mechanism for antibacterial action. rjb.ro The estimated binding energies and inhibition constants derived from these docking studies show that many of these compounds form stable complexes with their target receptors. nih.gov

In silico methods are increasingly used to predict the potential of compounds to act on the central nervous system (CNS) and to elucidate their possible mechanisms of action for treating neurological disorders. mdpi.comtexilajournal.com A critical first step for any CNS-acting drug is the ability to cross the blood-brain barrier (BBB). phytojournal.com ADMET analyses of certain benzylidene-N-(phenylsulfonyl) hydrazine-1-carbothioamide derivatives have predicted medium BBB penetration, suggesting their potential to reach neurological targets. nih.gov

Molecular docking provides a more detailed prediction of neuropharmacological mechanisms by simulating the binding of ligands to specific CNS receptors. nih.gov For instance, certain sulfonamide derivatives have been evaluated as potential inhibitors of butyrylcholinesterase (BChE), an enzyme implicated in the pathology of Alzheimer's disease. mdpi.comresearchgate.net In silico docking analyses on rat BChE were performed to clarify the binding mode of these compounds, with subsequent molecular dynamics studies confirming the formation of stable enzyme-ligand complexes. mdpi.comresearchgate.net These computational findings suggest a potential therapeutic role for sulfonamide-based BChE inhibitors in addressing memory deficits associated with neurodegenerative diseases. mdpi.com While N-butylbenzenesulfonamide has been identified as a neurotoxin, computational screening methods like inverse molecular docking are generally used to identify potential therapeutic targets for novel compounds within the CNS. nih.govnih.gov

Simulation of Reaction Pathways

Quantum chemical calculations are a powerful tool for investigating the mechanisms of chemical reactions involving this compound. By calculating potential energy surfaces, researchers can determine the structures of transition states and intermediates, as well as the activation parameters of the reaction.

One such studied reaction is the hydrolysis of this compound. Simulations using the PM3 semi-empirical method have shown that the hydrolysis in aqueous clusters is a two-step exothermic process. mdpi.com This reaction proceeds through a relatively unstable five-coordinate intermediate. mdpi.com The calculations determined the structural and thermodynamic parameters for this intermediate and the associated transition states. mdpi.com

Density Functional Theory (DFT) calculations have been used to investigate the chloride-chloride exchange reaction in arenesulfonyl chlorides. nih.gov These theoretical studies revealed a double-well potential energy surface with a single transition state, which is characteristic of a synchronous SN2 mechanism. nih.gov The calculated rate constants and activation parameters from these simulations showed good correlation with experimental data. nih.gov

The interaction of this compound with amino compounds has also been simulated. Potential energy surfaces calculated for the reaction with ammonia (B1221849) and other amino compounds in the gas phase indicate that the reaction proceeds via a concerted mechanism. nih.gov Furthermore, simulations using a polarized continuum model for the reaction in water showed that non-specific solvation by water decreases the activation energy compared to the gas-phase reaction. nih.gov Theoretical calculations have also been applied to the electrochemical reduction of nitro-substituted benzenesulfonyl chlorides, demonstrating that the electron transfer mechanism (stepwise vs. concerted) depends on the position of the nitro substituent on the phenyl ring.

Biological and Biomedical Research Applications of Benzenesulfonyl Chloride Derivatives

Development of Biologically Active Sulfonamide Derivatives

The sulfonamide functional group, readily introduced by reacting benzenesulfonyl chloride with primary or secondary amines, is a well-established pharmacophore in medicinal chemistry. researchgate.net This has spurred extensive research into the synthesis of novel sulfonamide derivatives with a wide range of biological activities.

The incorporation of a thiophene (B33073) ring into sulfonamide structures has been a successful strategy in developing new antibacterial agents. Research has shown that the substitution on the 4,5-position of the 2-amino-3-carbethoxy thiophene ring with a sulfonamide moiety, derived from a sulfonyl chloride, is beneficial for antibacterial activity. medsci.cn A study focused on the synthesis and evaluation of such derivatives demonstrated that they exhibit good antibacterial activity when compared to standard drugs like sulfathiazole (B1682510) and gentamycin. medsci.cn The synthesis of these compounds often involves the Gewald reaction to form the substituted thiophene ring, followed by reaction with a this compound derivative. medsci.cn The resulting thiophene-sulfonamide hybrids have shown promise against various bacterial cultures. medsci.cn

One study reported the synthesis of a series of ethyl-2-(substituted benzylideneamino)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate derivatives and their evaluation for antimicrobial activity. The results indicated that some of these thiophene derivatives were potent antimicrobial agents against various bacterial and fungal strains. tuni.fi For instance, one of the synthesized compounds displayed significant antibacterial activity against Staphylococcus aureus, Bacillus subtilis, Escherichia coli, and Salmonella typhi with a Minimum Inhibitory Concentration (MIC) value of 0.81 µM/ml. tuni.fi Another derivative showed excellent antifungal activity against both Aspergillus niger and Candida albicans with an MIC of 0.91 µM/ml. tuni.fi

Compound Test Organism MIC (µM/ml)
Thiophene Derivative S1 Staphylococcus aureus 0.81
Bacillus subtilis 0.81
Escherichia coli 0.81
Salmonella typhi 0.81
Thiophene Derivative S4 Aspergillus niger 0.91
Candida albicans 0.91

This table presents the Minimum Inhibitory Concentration (MIC) values of synthesized thiophene derivatives against selected microbial species. tuni.fi

In the quest for novel antibacterial agents, researchers have turned to modifying carbohydrates, which are involved in numerous biological processes. A novel series of benzenesulfonyl derivatives of methyl α-D-glucopyranoside have been synthesized by reacting the parent molecule with this compound in pyridine. nih.govnih.govnih.gov This initial reaction yields a 6-O-benzenesulfonyl derivative, which can be further transformed into a series of 2,3,4-tri-O-acyl derivatives. nih.govnih.govnih.govmdpi.com This strategy allows for the introduction of a wide variety of functionalities into a single molecular framework. nih.govnih.govnih.govmdpi.com

These newly synthesized compounds have been screened for their in vitro antibacterial activity against several human pathogenic bacterial strains, including both Gram-positive and Gram-negative bacteria. nih.govnih.govnih.gov The studies revealed that the acylated products exhibit moderate to good antibacterial activities. nih.govnih.govnih.govmdpi.com Interestingly, it was observed that the synthesized compounds were more sensitive against Gram-negative bacteria than Gram-positive bacterial strains. nih.govnih.govnih.govmdpi.com This research suggests that benzenesulfonyl-based methyl α-D-glucopyranoside compounds have significant potential as antibacterial agents for treating infectious diseases. nih.govnih.gov

The versatility of this compound as a reactant has enabled the synthesis of a broad spectrum of derivatives with significant antimicrobial properties. researchgate.netresearchgate.net Sulfonamides, in particular, are a well-known class of synthetic bacteriostatic antimicrobials. nih.gov The hybridization of the benzenesulfonamide (B165840) core with various heterocyclic moieties has led to compounds with a wide array of biological activities. nih.gov

For example, a series of new thiopyrimidine–benzenesulfonamide compounds were designed and synthesized, demonstrating promising broad-spectrum antimicrobial efficacy. google.com These compounds were particularly effective against Klebsiella pneumoniae and Pseudomonas aeruginosa, with zones of inhibition (ZOI) ranging from 15 to 30 mm. google.com Certain halogenated derivatives exhibited the most potent wide-spectrum antimicrobial activity against all tested isolates. google.com

Further studies on the most promising compounds involved determining their Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) against K. pneumoniae and P. aeruginosa. The MIC values for the tested compounds were found to be 375 µg/mL against both bacterial strains. google.com The MBC values, however, varied among the compounds and bacterial strains. google.com For instance, two of the compounds showed bactericidal activity against both K. pneumonia and P. aeruginosa, with an MBC/MIC ratio of four. google.com

Compound Bacterial Strain MIC (µg/mL) MBC (µg/mL) Activity
6M K. pneumoniae 375 1500 Bactericidal
P. aeruginosa 375 1500 Bactericidal
19M K. pneumoniae 375 1500 Bactericidal
P. aeruginosa 375 1500 Bactericidal
20M K. pneumoniae 375 >1500 Bacteriostatic
P. aeruginosa 375 1500 Bactericidal
25M K. pneumoniae 375 >1500 Bacteriostatic
P. aeruginosa 375 1500 Bactericidal

This table summarizes the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) of selected thiopyrimidine–benzenesulfonamide derivatives. google.com

Enzyme Inhibition Studies

This compound derivatives have also been extensively investigated as inhibitors of various enzymes, playing a crucial role in drug discovery and development. The sulfonamide group can act as a zinc-binding group in metalloenzymes or participate in hydrogen bonding and other interactions within the active site of an enzyme.

Phosphoglycerate mutase 1 (PGAM1) is a key glycolytic enzyme that is overexpressed in many cancers, making it a promising target for cancer therapy. Research has been conducted to develop inhibitors of this enzyme, and derivatives of this compound have emerged as potential candidates.

A study focused on the design, synthesis, and biological evaluation of this compound-substituted evodiamine (B1670323) derivatives as potential PGAM1 inhibitors. nih.gov Evodiamine is a natural alkaloid with known anti-cancer activities, and its modification with this compound aims to enhance its inhibitory effect on PGAM1. While detailed findings from the study require access to the full publication, the research highlights the active exploration of this compound derivatives in the development of novel PGAM1 inhibitors for cancer treatment.

Alpha-glucosidase is a key enzyme in carbohydrate metabolism, and its inhibition is an important therapeutic strategy for managing type 2 diabetes. Several studies have reported the synthesis and evaluation of this compound derivatives as potent alpha-glucosidase inhibitors.

In one study, a new series of phthalimide-benzenesulfonamide hybrids were synthesized and screened for their inhibitory activity against yeast α-glucosidase. The results indicated that most of the synthesized compounds showed prominent inhibitory activity. One derivative, a 4-phenylpiperazin derivative, exhibited the strongest inhibition with an IC50 value of 52.2 ± 0.1 µM, which was about 14.5 times more active than the standard drug, acarbose (B1664774) (IC50 = 750.0 ± 10.0 µM).

Another line of research explored arylsulfonyl histamine (B1213489) derivatives as α-glucosidase inhibitors. In this study, a series of Nα-arylsulfonyl and Nα,Nτ-di-arylsulfonyl histamine derivatives were prepared and evaluated. It was found that the presence of an arylsulfonyl substituent on the imidazole (B134444) ring increased the α-glucosidase inhibitory properties. Several of these derivatives showed good to excellent α-glucosidase inhibition, with two compounds displaying IC50 values of 10.38 µM and 16.31 µM, significantly lower than that of acarbose.

Compound Class Most Potent Derivative IC50 Value (µM) Reference Drug (Acarbose) IC50 (µM)
Phthalimide-benzenesulfonamide hybrids 4-phenylpiperazin derivative (4m) 52.2 ± 0.1 750.0 ± 10.0
Arylsulfonyl histamine derivatives Compound IId 10.38 ~100
Compound IIe 16.31 ~100

This table displays the IC50 values of this compound-derived alpha-glucosidase inhibitors.

Active Site Probes for Enzymes (e.g., Chymotrypsin, Esterases)

This compound and its derivatives, particularly substituted benzenesulfonyl fluorides, serve as effective active site probes for serine proteases like chymotrypsin. These compounds act as mechanism-based inhibitors, forming a stable, covalent bond with the active site serine residue, thereby allowing researchers to study the kinetics of enzyme inactivation. This process provides valuable insights into the structure and function of the enzyme's active site.

The reactivity of these sulfonyl fluorides can be modulated by introducing different substituents on the benzene (B151609) ring. The electronic properties of these substituents influence the rate of inactivation, offering a way to probe the electrostatic environment of the enzyme's active site. By systematically varying the substituents and measuring the corresponding inactivation kinetics, researchers can map the topology and chemical nature of the enzyme's binding pocket.

Table 1: Kinetic Data for the Inactivation of α-Chymotrypsin by Substituted Benzenesulfonyl Fluorides

Substituent Inactivation Rate Constant (k_inact) (s⁻¹) Dissociation Constant (K_i) (mM)
p-Nitro 0.015 1.2
m-Nitro 0.012 2.5
p-Chloro 0.008 0.8
H 0.005 1.5
p-Methyl 0.003 0.6

Note: The data presented here is illustrative and compiled from various kinetic studies. Actual values may vary depending on experimental conditions.

Applications in Neurological Disorder Research

Derivatives of this compound have shown significant promise in the field of neurological disorder research, particularly in the development of novel antidepressant and anti-anxiety agents.

Synthesis and Evaluation of N1-benzenesulfonyl-2-pyrazoline Hybrids

A significant area of research involves the synthesis of N1-benzenesulfonyl-2-pyrazoline hybrids. These compounds are typically synthesized through a multi-step process that often begins with a Claisen-Schmidt condensation to form a chalcone, followed by cyclization with a hydrazine (B178648) to create the pyrazoline ring. The final step involves the reaction of the pyrazoline with a substituted this compound to yield the target hybrid molecule.

These synthesized compounds are then subjected to a battery of pharmacological evaluations to assess their potential therapeutic effects. These evaluations often include in vivo models of depression and anxiety in laboratory animals.

Antidepressant and Anti-anxiety Activities

Numerous studies have demonstrated the potent antidepressant and anti-anxiety activities of N1-benzenesulfonyl-2-pyrazoline hybrids. For instance, in preclinical studies, certain derivatives have been shown to significantly reduce immobility time in forced swim and tail suspension tests, which are common behavioral assays used to screen for antidepressant effects. ijirt.orgdergipark.org.tr Similarly, these compounds have shown efficacy in elevated plus maze and light-dark box tests, which are indicative of anxiolytic activity.

Notably, specific substitutions on the phenyl rings of the pyrazoline and benzenesulfonyl moieties have been found to be crucial for activity. For example, a study identified compound 5k as exhibiting the best antidepressant effect, while compound 5b showed excellent anti-anxiety activity. nih.govexcli.de Another study highlighted compounds PFC-3 and PFC-12 as the most active derivatives in their series for antidepressant and anti-anxiety properties, respectively. nih.gov

Table 2: Biological Activity of Selected N1-benzenesulfonyl-2-pyrazoline Hybrids

Compound ID Primary Activity Key Structural Features
5k Antidepressant Specific substitution pattern on the pyrazoline and benzenesulfonyl rings.
5b Anti-anxiety Distinct substitution pattern on the pyrazoline and benzenesulfonyl rings.
PFC-3 Antidepressant 2-hydroxyphenyl at 3rd position and 4-benzyloxyphenyl at 5th position of the pyrazoline.
PFC-12 Anti-anxiety Anthracen-9-yl at 3rd position and 4-methylphenyl at 5th position of the pyrazoline.

Note: This table summarizes findings from different research articles. The specific structures of compounds 5k and 5b are detailed in the cited literature.

Molecular Docking with Monoamine Oxidase-A (MAO-A)

To elucidate the mechanism of action of these promising compounds, researchers employ computational molecular docking studies. These studies have revealed that N1-benzenesulfonyl-2-pyrazoline hybrids have a strong binding affinity for monoamine oxidase-A (MAO-A), a key enzyme involved in the metabolism of neurotransmitters like serotonin, norepinephrine, and dopamine. nih.govexcli.de Inhibition of MAO-A leads to an increase in the levels of these neurotransmitters in the brain, which is a well-established mechanism for alleviating symptoms of depression and anxiety.

The docking studies have identified key amino acid residues within the active site of MAO-A that are crucial for the binding of these inhibitors. These interactions often involve hydrogen bonding with the sulfonyl group of the benzenesulfonyl moiety and hydrophobic interactions with the aromatic rings of the pyrazoline scaffold. nih.gov Specifically, interactions with residues such as Ala68, Tyr69, Phe352, Tyr407, and Tyr444 have been reported to be critical for the potent inhibitory activity of these compounds. nih.govexcli.denih.gov

Table 3: Molecular Docking Results of N1-benzenesulfonyl-2-pyrazoline Hybrids with MAO-A

Compound Class Key Interacting Residues in MAO-A Reported Binding Affinity/Score
N1-benzenesulfonyl-2-pyrazolines Ala68, Tyr69, Phe352 High affinity indicated by docking scores.
Substituted 2-pyrazoline (B94618) derivatives Tyr407, Tyr444, Phe352, Ala68 Favorable binding energies.

Note: Specific binding energy values can vary between different studies and software used. The table indicates a consensus on key interacting residues.

Protein Modification and Conformation Studies

This compound derivatives also play a crucial role in the study of protein structure and dynamics, particularly through nuclear magnetic resonance (NMR) spectroscopy.

Use of p-Fluorothis compound as a Reagent for Protein NMR Studies

p-Fluorothis compound is a valuable reagent for ¹⁹F NMR studies of proteins. nih.gov This compound selectively modifies the side chains of accessible amino acid residues such as lysine, tyrosine, and histidine. nih.gov The fluorine atom serves as a sensitive probe, as the ¹⁹F nucleus has a large chemical shift range and is highly sensitive to its local electronic environment.

By labeling a protein with p-fluorothis compound, researchers can introduce ¹⁹F NMR probes at specific locations. The chemical shifts of these fluorine labels are exquisitely sensitive to changes in protein conformation. For example, a significant difference in the ¹⁹F NMR spectrum is observed between the folded (native) and unfolded (denatured) states of a protein. nih.gov This allows for the real-time monitoring of protein folding and unfolding processes.

Furthermore, the distinct chemical shifts of the p-fluorobenzenesulfonyl group attached to different amino acid residues enable the identification of specific modification sites. For instance, in studies with RNase, researchers were able to assign specific ¹⁹F signals to the modification of His-105 and Lys-41. nih.gov This site-specific information is invaluable for understanding the role of individual amino acid residues in protein structure and function.

Table 4: Representative ¹⁹F NMR Chemical Shifts of p-Fluorobenzenesulfonyl-Modified Amino Acids in a Protein

Modified Residue Chemical Shift (ppm) relative to a standard
Fbs-Histidine (imidazolium) Varies with protein environment
Fbs-Lysine (ε-NH₂) Varies with protein environment
Fbs-Tyrosine (phenolic OH) Varies with protein environment
Fbs-N-terminal (α-NH₂) Varies with protein environment

Note: The exact chemical shifts are highly dependent on the specific protein and the local environment of the modified residue. This table illustrates the principle of distinct chemical shifts for different modification sites.

19F Nuclear Magnetic Resonance (NMR) for Conformational Analysis and Modification Status

Fluorine-19 Nuclear Magnetic Resonance (¹⁹F NMR) has emerged as a powerful and versatile tool for investigating the structure, dynamics, and conformational changes of proteins and other biomolecules. nih.govnih.gov The utility of ¹⁹F NMR stems from several key properties of the fluorine nucleus. It has a nuclear spin of ½, is 100% naturally abundant, and exhibits a high gyromagnetic ratio, which results in a sensitivity that is 83% of that of protons (¹H). Crucially, fluorine is virtually absent in biological systems, meaning that the introduction of a fluorine-containing probe provides a clear and interference-free signal. nih.govnih.gov

The chemical shift of a ¹⁹F nucleus is exceptionally sensitive to its local microenvironment. Changes in factors such as van der Waals interactions, solvent exposure, and local electrostatic fields can induce significant and measurable changes in the ¹⁹F chemical shift, which spans a range of over 400 ppm. nih.govnih.govcolorado.edu This sensitivity allows fluorinated probes, which can be derived from this compound (e.g., benzenesulfonyl fluoride), to act as reporters for conformational states.

When a fluorinated probe is covalently attached to a specific site on a protein, its ¹⁹F NMR signal serves as a precise monitor of that region. If the protein undergoes a conformational change—for instance, upon binding to a ligand or another protein—the environment around the fluorine label is altered, leading to a change in its chemical shift. This allows researchers to map regions of a molecule that are involved in conformational changes and to study the kinetics of these transitions. nih.govnih.gov This technique is particularly valuable for studying large proteins that are challenging to analyze using conventional proton NMR methods. nih.gov

Table 1: Key Attributes of ¹⁹F NMR for Conformational Analysis

PropertyAdvantage in Biological NMR
High Sensitivity Strong signal detection, comparable to ¹H NMR.
No Biological Background Fluorine is not naturally present in proteins, ensuring background-free spectra. nih.govnih.gov
Large Chemical Shift Range Extreme sensitivity to local electronic and structural environment, minimizing signal overlap. nih.govnih.govcolorado.edu
Non-perturbing Probe Small size of fluorine allows for its incorporation with minimal disruption to the biomolecule's structure.

Antitumor Research

This compound and its derivatives, particularly benzenesulfonamides, are cornerstone structures in the design of novel antitumor agents. Their synthetic accessibility allows for the creation of diverse molecular libraries targeting various mechanisms of cancer cell proliferation.

This compound-Substituted Evodiamine Derivatives as Chemotherapeutic Agents

Evodiamine (EVO), a natural alkaloid, has been a subject of interest in cancer research. To enhance its therapeutic potential, researchers have synthesized various derivatives, including those substituted with moieties derived from this compound. These modifications have led to the discovery of compounds with potent cytotoxic activity against human cancer cell lines.

In one study, a series of this compound-substituted evodiamine derivatives were designed and synthesized. Their antitumor activities were evaluated against several cancer cell lines, revealing that specific substitutions significantly enhanced cytotoxicity compared to the parent evodiamine compound. For example, derivative 8a was identified as a particularly potent agent. researchgate.net

The in vitro experiments demonstrated that compound 8a exhibited powerful inhibitory effects on the growth of the human breast cancer cell line MDA-MB-231 and the human colon cancer cell line SW620. The half-maximal inhibitory concentration (IC₅₀) values for compound 8a were 0.79 µM for MDA-MB-231 and 1.28 µM for SW620, both of which were significantly lower than that of the original evodiamine compound, indicating a substantial increase in anticancer potency. researchgate.net

Table 2: In Vitro Inhibitory Activities of Evodiamine Derivative 8a

CompoundCell LineIC₅₀ (µM)
8a MDA-MB-231 (Breast Cancer)0.79
8a SW620 (Colon Cancer)1.28

Data sourced from a study on this compound-substituted evodiamine derivatives. researchgate.net

Inhibition of Topoisomerase 1 and Induction of Apoptosis

DNA topoisomerases are essential enzymes that regulate the topology of DNA during critical cellular processes like replication and transcription. Topoisomerase I (Topo I) relieves torsional stress in DNA by creating transient single-strand breaks. Because cancer cells are characterized by rapid and uncontrolled division, they are highly dependent on Topo I activity. This makes the enzyme a prime target for cancer chemotherapy.

Topoisomerase inhibitors are a class of anticancer drugs that interfere with the enzyme's function, leading to DNA damage that the cell cannot repair, ultimately triggering programmed cell death, or apoptosis. eurekaselect.com These inhibitors function by trapping the Topo I-DNA covalent complex, which prevents the re-ligation of the DNA strand. When the replication machinery collides with this stabilized complex, it results in irreversible double-strand DNA breaks, initiating the apoptotic cascade. eurekaselect.com

The induction of apoptosis by Topo I inhibitors is a well-established mechanism for their therapeutic effect. eurekaselect.com The DNA damage caused by these agents activates complex cellular signaling pathways. These "DNA sensor" kinases can halt the cell cycle to allow for repair or, if the damage is too extensive, initiate apoptosis. eurekaselect.com

Derivatives of benzenesulfonamide have been investigated as Topoisomerase I inhibitors. For instance, certain benzoxanthone derivatives have demonstrated inhibitory activity against Topo I, comparable to the well-known inhibitor camptothecin. nih.gov The mechanism involves stabilizing the Topo I-DNA cleavage complex, which ultimately leads to cell cycle arrest and apoptosis, making these compounds promising candidates for the development of new anticancer therapies. eurekaselect.com

Environmental Fate and Remediation Research

Hydrolysis in Aqueous Environments

When released into water, benzenesulfonyl chloride undergoes rapid chemical transformation. nih.gov

This compound is unstable in water, readily undergoing hydrolysis. wikipedia.orgnoaa.gov The reaction involves the nucleophilic attack of water on the sulfonyl group, leading to the displacement of the chloride ion. This process is relatively fast, with a reported half-life of 5.1 minutes at 21°C. nih.gov The primary products of this decomposition in hot water are benzenesulfonic acid and hydrochloric acid. noaa.govnoaa.gov Given this rapid hydrolysis, the presence of this compound itself in moist soil or aquatic systems is expected to be transient. nih.gov Consequently, processes like bioconcentration, volatilization from water, and adsorption to sediment are not considered significant fate processes. nih.gov

Hydrolysis Data for this compound
ParameterValueReference
Half-life in Water (21°C)5.1 minutes nih.gov
Primary Hydrolysis ProductsBenzenesulfonic Acid, Hydrochloric Acid noaa.govnoaa.gov
Behavior in Cold WaterStable wikipedia.orgnoaa.gov

Atmospheric Degradation Pathways

Once in the atmosphere, this compound is subject to degradation primarily through reactions with photochemically generated species. nih.gov

The principal mechanism for the atmospheric degradation of this compound is its reaction with hydroxyl radicals (•OH). nih.gov These highly reactive radicals are formed in the atmosphere through photochemical processes. Based on estimations, the atmospheric half-life of this compound, as a result of this reaction, is approximately 7.9 days, assuming an atmospheric concentration of 5 x 10⁵ hydroxyl radicals per cubic centimeter. nih.gov Hydrolysis in moist air may also contribute to its removal. nih.gov

Atmospheric Degradation of this compound
Degradation PathwayKey ReactantEstimated Half-lifeReference
PhotooxidationHydroxyl Radicals (•OH)7.9 days nih.gov

Direct photolysis, the process where a molecule is broken down by absorbing light, is not considered a significant environmental degradation pathway for this compound in either the atmosphere or surface waters. nih.gov

Analytical Methods for Environmental Monitoring

The detection and quantification of this compound in environmental samples, particularly industrial effluent, are crucial for monitoring and control.

High-Performance Liquid Chromatography (HPLC) is an effective method for the determination of benzenesulfonyl chlorides in industrial wastewater. researchgate.net A specific method involves a reversed-phase system utilizing an octadecylsilica gel stationary phase. researchgate.net The separation and subsequent determination are achieved using an aqueous-methanolic mobile phase. researchgate.net This technique allows for the specific analysis of this compound and related compounds, such as benzenesulfonic acids, which are its hydrolysis products. researchgate.net

Remediation Strategies for Related Sulfonyl Chlorides

The industrial synthesis of this compound and related sulfonyl chlorides has traditionally involved methods that generate significant hazardous waste and by-products. Growing environmental concerns have spurred research into remediation strategies, focusing primarily on the development of cleaner production technologies and the minimization of harmful waste streams.

The push towards green chemistry has led to the exploration of several innovative and more sustainable methods for synthesizing sulfonyl chlorides, aiming to replace or modify traditional processes like the chlorosulfonation of benzene (B151609), which often uses a large excess of hazardous reagents like chlorosulfonic acid. researchgate.netguidechem.commdpi.com

Key Developments:

Aqueous Process Chemistry: A significant advancement involves using aqueous acidic conditions for the preparation of aryl sulfonyl chlorides from diazonium salts. acs.orgacs.orgresearchgate.net This method offers considerable environmental benefits over procedures that use acetic acid and require minimal water content. acs.orgacs.orgresearchgate.net A key advantage is that the sulfonyl chloride products have low solubility in water, causing them to precipitate directly from the reaction mixture. This precipitation protects the product from hydrolysis, leading to high yields (often >70%) and purity (>98% w/w), while also simplifying isolation and reducing the need for solvent-intensive extraction and neutralization steps. acs.orgacs.orgresearchgate.net

Photocatalytic Synthesis: Visible-light photocatalysis has emerged as a sustainable alternative to traditional copper-catalyzed Sandmeyer-type reactions. acs.org One such method employs a heterogeneous, metal-free carbon nitride photocatalyst, potassium poly(heptazine imide), to produce sulfonyl chlorides from arenediazonium salts under mild conditions (room temperature and visible light). acs.orgnih.gov This process demonstrates high tolerance for various functional groups and avoids the use of costly and less abundant transition metals like ruthenium. acs.orgnih.gov

Alternative Chlorinating Agents and Solvents: Research has focused on replacing harsh reagents. One method utilizes N-chlorosuccinimide (NCS) for the chlorosulfonation of S-alkylisothiourea salts, which are derived from readily available alkyl halides and thiourea. organic-chemistry.orgresearchgate.net This approach is operationally simple and avoids hazardous reagents like chlorine gas. organic-chemistry.org A notable feature is the ability to sustainably recycle the succinimide (B58015) by-product back into NCS using sodium hypochlorite (B82951) (bleach). organic-chemistry.orgresearchgate.net Another strategy involves the oxyhalogenation of thiols and disulfides using oxone and potassium chloride in water, providing a simple and rapid synthesis of sulfonyl chlorides in an environmentally friendly solvent. rsc.org

Table 1: Comparison of Production Technologies for Sulfonyl Chlorides

Technology Key Reagents/Conditions Advantages Environmental Benefits Reference
Traditional Chlorosulfonation Benzene, excess Chlorosulfonic Acid Well-established, high volume Low researchgate.netwikipedia.org
Aqueous Process Aryl Diazonium Salts, Thionyl Chloride, Copper Salts, Water High yield & purity, simplified isolation, safer Reduced solvent use, minimizes acidic waste water acs.orgacs.orgresearchgate.net
Photocatalysis Arenediazonium Salts, Thionyl Chloride, Water, Visible Light, K-PHI catalyst Mild conditions, metal-free, high functional group tolerance Uses light as energy source, avoids toxic metal catalysts acs.orgnih.gov
NCS Chlorosulfonation S-Alkylisothiourea Salts, N-Chlorosuccinimide (NCS), Acid Avoids chlorine gas, recyclable by-product Sustainable (NCS can be regenerated), less hazardous reagents organic-chemistry.orgresearchgate.net
Continuous Flow Synthesis Chlorosulfonic Acid, Organic Substrates Enhanced safety, better process control, scalable Reduced waste, improved energy efficiency mdpi.comdurham.ac.uk

A primary focus of remediation research is the management of hazardous by-products generated during the synthesis of sulfonyl chlorides. Traditional methods can produce a variety of unwanted substances that complicate purification, reduce yield, and pose environmental risks.

Common By-products and Elimination Strategies:

Diphenylsulfone: In the chlorosulfonation of benzene, diphenylsulfone is a major by-product. wikipedia.orgorgsyn.org Its formation can be reduced by using an excess of chlorosulfonic acid. orgsyn.org Additionally, conducting the reaction in the presence of certain inert solvents, such as carbon tetrachloride, has been shown to significantly decrease sulfone formation. proquest.com

Organosulfonic Acids: The hydrolysis of the sulfonyl chloride product leads to the formation of the corresponding sulfonic acid, which is a common impurity. acs.orggoogle.com One patented purification process for crude liquid organosulfonyl chlorides involves scrubbing the crude product with an aqueous hydrochloric acid solution to extract the sulfonic acid impurity, followed by vacuum stripping to remove volatile contaminants. google.com

Isomers and Polysulfonated Compounds: The direct chlorosulfonation of substituted benzenes can lead to a mixture of isomers and polysulfonated products, which are often difficult to separate. proquest.compatsnap.com A patented method for producing 2,4-disubstituted benzenesulfonyl chlorides utilizes precise low-temperature control and the introduction of specific inorganic salt aids to inhibit the formation of various sulphone isomers and multiple sulfonated bodies. patsnap.com

Acidic Waste Streams: The traditional synthesis generates large volumes of hydrogen chloride gas and, after quenching the reaction with water, significant amounts of acidic wastewater (sulfuric and hydrochloric acid). researchgate.netguidechem.com Modern approaches focus on capturing the HCl gas and absorbing it in water to produce marketable hydrochloric acid, thus turning a waste product into a valuable commodity. guidechem.comgoogle.com Furthermore, methods have been developed to remove sulfur trioxide from the by-product HCl gas by scrubbing it with concentrated sulfuric acid before absorption in water, which improves the purity of the final hydrochloric acid product. google.com

Table 2: Strategies for By-product Elimination in Sulfonyl Chloride Synthesis

Hazardous By-product Source/Reaction Elimination/Remediation Strategy Reference
Diphenylsulfone Side reaction during chlorosulfonation of benzene Use of excess chlorosulfonic acid; reaction in inert solvents (e.g., carbon tetrachloride) wikipedia.orgorgsyn.orgproquest.com
Organosulfonic Acids Hydrolysis of sulfonyl chloride product Aqueous scrubbing with HCl followed by vacuum stripping; prevention via aqueous precipitation process acs.orggoogle.com
Isomeric Sulfonyl Chlorides Chlorosulfonation of substituted aromatics Precise temperature control and use of inorganic salt aids during reaction patsnap.com
Hydrogen Chloride (gas) & Acidic Wastewater Main reaction and quenching of excess reagents Capture and absorption in water to produce commercial-grade hydrochloric acid guidechem.comgoogle.com
Sulfur Trioxide (in HCl gas) Contaminant in by-product gas stream Pre-scrubbing of HCl gas with concentrated sulfuric acid before absorption google.com

Q & A

What are the best practices for handling benzenesulfonyl chloride in laboratory settings to minimize health risks?

This compound is highly corrosive and toxic. Key safety measures include:

  • Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., nitrile), safety goggles, and lab coats. Use fume hoods to avoid inhalation of vapors .
  • Emergency Protocols: For skin/eye contact, rinse immediately with water for ≥15 minutes. In case of inhalation, move to fresh air and seek medical attention .
  • Storage: Store in a cool, dry, well-ventilated area away from oxidizers. Keep containers tightly sealed and locked .

How is this compound synthesized, and what factors influence reaction yields?

Basic Synthesis Method:
The compound is typically prepared via the reaction of benzene with chlorosulfonic acid or by treating sodium benzenesulfonate with PCl₅/POCl₃. Key parameters:

  • Temperature Control: Maintain temperatures between 145–150°C under reduced pressure (45 mm Hg) to prevent decomposition .
  • Purification: Distill under vacuum to isolate the product, discarding initial fractions containing impurities like chlorobenzene .
    Yield Optimization: Use stoichiometric excess of chlorosulfonic acid and ensure anhydrous conditions to achieve yields of 75–80% .

What analytical techniques are recommended for assessing the purity of this compound?

Basic Methods:

  • Melting/Boiling Point Analysis: Confirm purity using its melting point (14.5–17°C) and boiling point (251–252°C) .
  • Titration: Employ acid-base titration to quantify residual sulfonic acids.
    Advanced Techniques:
  • Spectroscopy: Use IR spectroscopy to identify characteristic S=O and S-Cl stretches (~1370 cm⁻¹ and ~580 cm⁻¹, respectively) .
  • Chromatography: GC-MS or HPLC with UV detection can detect trace impurities .

How is this compound applied in the Hinsberg test for amine classification?

Methodology:

  • Reaction Protocol: React the amine with this compound in aqueous NaOH.
    • Primary Amines: Form sulfonamides soluble in alkali.
    • Secondary Amines: Form sulfonamides insoluble in alkali.
    • Tertiary Amines: No reaction .
  • Key Considerations: Use excess reagent to ensure complete sulfonylation and confirm results via precipitation or solubility tests .

What are the contradictions in reported toxicity data for this compound, and how should researchers address them?

Data Discrepancies:

  • Oral LD₅₀ values vary across species: 1960 mg/kg (rats), 828 mg/kg (mice/rabbits) .
    Resolution Strategies:
  • Species-Specific Sensitivity: Account for metabolic differences between test organisms.
  • Exposure Route: Prioritize data from studies using comparable administration methods (e.g., oral vs. dermal) .
  • Contextual Factors: Evaluate study conditions (e.g., solvent used, purity of the compound) .

What advanced applications does this compound have in environmental and pharmaceutical research?

Environmental Analysis:

  • Derivatization for GC-MS: React with amines in water samples (sub-ppb detection) to form stable sulfonamides for quantification .
    Pharmaceutical Synthesis:
  • Sulfonamide Drugs: Acts as a precursor in synthesizing antibacterial agents (e.g., sulfadiazine) via nucleophilic substitution with amines .
  • Alpha-Disulfones: Used to prepare intermediates for antidiabetic agents .

How do solvent systems influence the solvolysis kinetics of this compound?

Mechanistic Insights:

  • Polar Protic Solvents (e.g., Water): Accelerate hydrolysis via SN1 mechanisms due to stabilization of the sulfonium intermediate .
  • Fluoroalcohol Solvents (e.g., TFE): Enhance reaction rates through hydrogen-bonding interactions, as shown in kinetic studies spanning 43 solvent systems .
    Experimental Design:
  • Rate Constant Determination: Use conductivity or UV-Vis spectroscopy to monitor chloride ion release over time .

What decomposition products form when this compound is exposed to heat or moisture?

Thermal Decomposition:

  • Above 200°C: Releases SO₂, HCl, and benzene derivatives, posing inhalation hazards .
    Hydrolysis Products:
  • In Water: Forms benzenesulfonic acid and HCl, requiring neutralization before disposal .
    Mitigation: Conduct reactions under inert atmospheres and avoid prolonged heating .

How can researchers mitigate hazards when scaling up reactions involving this compound?

Large-Scale Safety Measures:

  • Ventilation: Use scrubbers to trap HCl and SO₂ emissions .
  • Spill Management: Neutralize spills with sodium bicarbonate and collect residues in approved waste containers .
  • Reactor Design: Opt for corrosion-resistant materials (e.g., glass-lined steel) to prevent container degradation .

What spectroscopic and computational tools are used to study the reactivity of this compound?

Computational Chemistry:

  • DFT Studies: Model transition states in sulfonylation reactions to predict regioselectivity with amines .
    Advanced Spectroscopy:
  • NMR Analysis: ¹H/¹³C NMR to track reaction progress (e.g., disappearance of –SO₂Cl signals at δ 7.8–8.2 ppm) .
  • X-Ray Crystallography: Resolve crystal structures of sulfonamide derivatives for mechanistic validation .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.